(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H and ¹³C NMR spectra provide critical insights into the compound’s substituent environment and stereochemistry. The ¹H NMR spectrum in deuterated dimethyl sulfoxide exhibits the following key features:
- A singlet at δ 3.76 ppm integrating to three protons, assigned to the methoxy group.
- Aromatic protons from the 4-methoxybenzyl group appearing as two doublets at δ 7.12 and δ 6.85 ppm (J = 8.6 Hz).
- Piperidine ring protons resonating between δ 2.50–4.20 ppm, with coupling patterns consistent with the chair conformation.
The ¹³C NMR spectrum confirms the presence of two carbonyl carbons at δ 170.8 and δ 173.2 ppm, characteristic of the 2,6-dione moiety. The methoxy carbon resonates at δ 55.3 ppm, while aromatic carbons appear between δ 114–160 ppm.
Table 2: Representative ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.76 | Singlet |
| Aromatic H-2/H-6 | 7.12 | Doublet |
| Aromatic H-3/H-5 | 6.85 | Doublet |
| Piperidine H-3 (OH) | 4.18 | Multiplet |
| Piperidine H-4/H-5 | 2.50–3.10 | Multiplet |
Fourier-Transform Infrared (FTIR) Vibrational Signatures
FTIR spectroscopy identifies functional groups through characteristic absorption bands:
- Strong C=O stretches at 1725 cm⁻¹ and 1708 cm⁻¹ for the two carbonyl groups.
- O-H stretching vibration at 3420 cm⁻¹, broadened due to hydrogen bonding.
- Aromatic C=C vibrations between 1450–1600 cm⁻¹.
- Methoxy C-O stretch at 1253 cm⁻¹.
The absence of N-H stretches above 3300 cm⁻¹ confirms the absence of secondary amines, consistent with the dione structure.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS analysis using electrospray ionization (ESI) in positive mode shows a molecular ion peak at m/z 265.0954 [M+H]⁺, matching the theoretical mass of C₁₃H₁₅NO₅ (265.0950). Key fragmentation pathways include:
- Loss of the 4-methoxybenzyl group (m/z 130.0501).
- Cleavage of the piperidine ring yielding ions at m/z 98.0603 (C₅H₈NO⁺).
- Formation of a stable acylium ion at m/z 177.0785 (C₁₀H₉O₂⁺).
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) Optimization
DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, revealing bond lengths and angles consistent with crystallographic data. The C=O bond lengths average 1.215 Å, while C-N bonds in the piperidine ring measure 1.465 Å. The hydroxyl group adopts an axial position, stabilizing the chair conformation through intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
Table 3: Selected DFT-Optimized Geometric Parameters
| Bond/Angle | Value |
|---|---|
| C2-O1 (carbonyl) | 1.214 Å |
| C6-O2 (carbonyl) | 1.217 Å |
| C3-O3 (hydroxyl) | 1.412 Å |
| N1-C1 (benzyl) | 1.458 Å |
| O3-H···O1 (H-bond) | 2.02 Å, 152° |
Conformational Analysis of the Piperidine-2,6-dione Core
Molecular dynamics simulations demonstrate that the chair conformation remains energetically favored over boat or twist-boat forms by 12.3 kcal/mol. The 4-methoxybenzyl substituent induces slight puckering distortion (θ = 8.7°), quantified using Cremer-Pople parameters. The (S)-configuration at C3 creates a chiral center with a calculated optical rotation of [α]D²⁵ = +43.2° (c = 1.0, methanol), consistent with experimental data.
The energy barrier for ring inversion via a twist-boat intermediate is 18.6 kcal/mol, indicating significant conformational stability at room temperature. This rigidity enhances the compound’s suitability as a building block in asymmetric synthesis and supramolecular chemistry.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(3S)-3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3/t11-/m0/s1 |
InChI Key |
AXLZMTUJQWSFSF-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC[C@@H](C2=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of N-(4-methoxybenzyl)piperidine Intermediate
- Reagents and Conditions: Piperidine is reacted with 4-methoxybenzyl chloride in the presence of a base such as N,N-diisopropylethylamine in dichloromethane at 0 °C to room temperature for 12 hours.
- Outcome: This yields N-(4-methoxybenzyl)piperidine with high yield (~90.9%) after purification by flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
Oxidation to Piperidine-2,6-dione Derivative
- Reagents: The N-(4-methoxybenzyl)piperidine intermediate is oxidized using hypervalent iodine reagents such as (diacetoxyiodo)benzene (PIDA) and iodine (I2) in tetrahydrofuran (THF) at room temperature.
- Reaction Time: Typically 6 to 18 hours with additional PIDA added midway to complete the oxidation.
- Result: Formation of 1-(4-methoxybenzyl)piperidine-2,3-dione or related dione intermediates.
Introduction of the 3-Hydroxy Group
- Method: The 3-hydroxy group is introduced by selective hydroxylation or reduction of the keto group at the 3-position.
- Reagents: Common bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) facilitate the reaction.
- Stereocontrol: Use of chiral auxiliaries or chiral catalysts ensures the (S)-configuration at the 3-position.
- Reaction Conditions: Mild temperatures, often room temperature to 70 °C, with reaction times ranging from several hours to overnight.
Cyclization and Final Purification
- Cyclization: The intermediate undergoes intramolecular cyclization to form the piperidine-2,6-dione ring system.
- Purification: The crude product is purified by silica gel chromatography using ethyl acetate/hexane mixtures or by recrystallization.
- Yield: Typical isolated yields range from 70% to 98%, depending on the step and conditions.
Reaction Parameters and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-(4-methoxybenzyl)piperidine formation | Piperidine, 4-methoxybenzyl chloride, N,N-diisopropylethylamine, DCM | 0 °C to RT | 12 h | 90.9 | Flash chromatography purification |
| Oxidation to piperidine-2,3-dione | PIDA, I2, THF | RT | 6-18 h | ~75-80 | Additional PIDA added midway |
| Hydroxylation at 3-position | Sodium hydride or potassium tert-butoxide, DMF | RT to 70 °C | Overnight | 70-98 | Chiral control for (S)-configuration |
| Cyclization and purification | Silica gel chromatography, EA/Hexane mixtures | Ambient | Variable | 70-98 | Final isolation of pure compound |
Research Findings and Notes
- The use of bases such as sodium hydride, potassium tert-butoxide, and organic bases like diisopropylethylamine is critical for facilitating nucleophilic substitution and cyclization steps.
- Dimethylformamide (DMF) is preferred as a solvent for its polar aprotic nature, which stabilizes reaction intermediates and enhances reaction rates.
- The stereoselective introduction of the hydroxyl group at the 3-position is achieved by controlling reaction conditions and employing chiral catalysts or auxiliaries, which is essential for biological activity.
- Purification by silica gel chromatography using ethyl acetate/hexane mixtures is standard to achieve high purity (>98%) of the final compound.
- The compound has been synthesized in both racemic and enantiomerically pure forms, with the (S)-enantiomer being the focus due to its pharmacological relevance.
Summary Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a piperidine-2,6-dione core with several analogs, but differences in substituents and stereochemistry lead to distinct pharmacological profiles. Below is a comparative analysis:
Key Findings from Comparative Studies
Substituent Impact on Activity: The urea moiety at the meta-position of phenyl triazole (e.g., in compounds 5a–5e from ) significantly enhances anti-cancer activity compared to simpler piperidine-2,6-dione derivatives like Con1–Con3 (IC₅₀ >200 µM vs. <50 µM for optimized analogs) . The 4-methoxybenzyl group in the target compound may improve solubility or target binding compared to bulkier substituents (e.g., cyclohexyl in actinomycin derivatives) .
Stereochemical Influence :
- The S-configuration of the hydroxyl group in the target compound is critical for synthetic utility, as seen in enantioselective syntheses of neurotoxic alkaloids like pumiliotoxins . This stereochemical control is absent in racemic analogs, which are less biologically relevant.
Analytical Challenges: Quantification methods (e.g., HPLC, bioassays) optimized for actinomycin derivatives may require adaptation for the target compound due to differences in polarity and stability introduced by the 4-methoxybenzyl group.
Mechanistic Insights
- Piperidine-2,6-dione derivatives often act as CRBN binders in PROTACs, enabling targeted protein degradation. The 4-methoxybenzyl group in the target compound may modulate CRBN affinity, though this requires validation .
- Trifluoromethyl substituents (e.g., in urea-containing analogs) demonstrate superior activity, suggesting that electron-withdrawing groups enhance target engagement .
Biological Activity
(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This compound features a unique structure that includes a hydroxyl group and a methoxybenzyl substituent, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅NO₄
- Molecular Weight : 249.26 g/mol
- CAS Number : 2357109-89-6
The compound contains two carbonyl groups at positions 2 and 6 of the piperidine ring, a hydroxyl group at position 3, and a methoxy group at position 1. These functional groups play crucial roles in its biological activity by enabling various chemical interactions, such as hydrogen bonding and nucleophilic attacks.
Research indicates that this compound acts primarily through the degradation of IKAROS Family Zinc Finger 2 (IKZF2) proteins. IKZF2 is implicated in various hematological malignancies, and its reduction can enhance immune responses against tumors. Experimental data show that treatment with this compound leads to a significant decrease in IKZF2 levels in cell models, suggesting its utility in cancer therapies aimed at modulating immune activity .
Cancer Therapy
- IKZF2 Degradation : In vitro studies demonstrated that this compound effectively reduces IKZF2 protein levels, which may enhance the efficacy of immune checkpoint inhibitors in treating cancers like leukemia and lymphoma.
- Cytotoxicity Assays : Comparative studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against specific tumor types. For instance, it has been found to outperform traditional chemotherapeutic agents in certain assays .
- Apoptosis Induction : The compound also induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction, further supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl group, methoxybenzyl substituent | IKZF2 degradation; anticancer potential |
| Piperidine-2,6-dione | Core piperidine structure | Limited biological activity |
| N-benzylpiperidine derivatives | Benzyl group instead of methoxybenzyl | Varies widely; some exhibit neuroactivity |
| Piperidone analogs | Carbonyl groups present | Varies; some exhibit neuroactivity |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Initial cyclization reactions to form the piperidine core.
- Introduction of Functional Groups : Sequential reactions to introduce hydroxyl and methoxy groups.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.
These synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione, and how can reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling a 4-methoxybenzyl-substituted precursor with a piperidine-2,6-dione core. Key steps include chiral resolution (e.g., using chiral chromatography or enantioselective catalysts) to achieve the (S)-configuration. Reaction conditions (solvent, temperature, pH) must be carefully controlled to avoid racemization. For example, describes a patent using morpholinomethylbenzyl intermediates under controlled pH and temperature to preserve stereochemistry. Recrystallization from ethanol/water mixtures can enhance purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze δH and δC signals for the 4-methoxybenzyl group (e.g., aromatic protons at ~7.0 ppm and methoxy protons at ~3.8 ppm) and the piperidine-2,6-dione backbone (e.g., carbonyl carbons at ~170 ppm). provides a template for assigning peaks in similar compounds .
- FTIR : Confirm the presence of C=O stretches (~1667 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- HRMS : Verify the molecular ion ([M+H]+) and isotopic pattern to confirm the formula (e.g., C₁₄H₁₆N₂O₄ requires m/z ~292.12) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MM1.S, HCT-116) to assess antiproliferative effects.
- Protein Degradation : Screen for cereblon (CRBN)-binding affinity via thermal shift assays or ubiquitination assays, as piperidine-2,6-dione derivatives often act as molecular glues in PROTACs .
- Enantiomer-Specific Activity : Compare (S)- and (R)-isomers in dose-response studies to confirm stereochemical impact on bioactivity .
Advanced Research Questions
Q. How can crystallography and computational modeling elucidate the binding mechanism of this compound with CRBN?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with CRBN-DDB1 complexes to resolve the binding pocket. The 4-methoxybenzyl group may occupy hydrophobic regions, while the hydroxy group forms hydrogen bonds with His353 or Trp380 residues .
- Molecular Dynamics (MD) Simulations : Simulate binding kinetics using software like GROMACS. Compare free energy landscapes (ΔG) of (S)- vs. (R)-isomers to explain enantioselectivity .
Q. What strategies address contradictions in degradation efficiency across cell lines?
- Methodological Answer :
- Proteomic Profiling : Use SILAC or TMT labeling to quantify substrate degradation (e.g., IKZF1/3) in resistant vs. sensitive cell lines.
- CRISPR Screening : Knock out putative resistance factors (e.g., CUL4A, COP9 signalosome components) to identify modulators of degradation .
- Metabolomics : Compare intracellular concentrations of the compound to rule out pharmacokinetic variability .
Q. How can structure-activity relationship (SAR) studies optimize the 4-methoxybenzyl substituent for enhanced target engagement?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) on the benzyl ring.
- SPR Analysis : Measure binding kinetics (KD, kon/koff) to CRBN using surface plasmon resonance. suggests steric bulk improves stability but may reduce solubility .
- Free Energy Perturbation (FEP) : Compute relative binding affinities of analogs to prioritize synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
